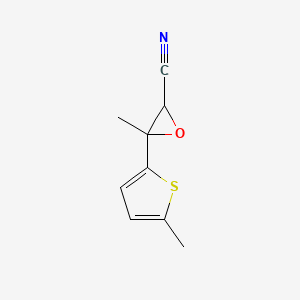
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C9H9NOS It is characterized by the presence of an oxirane ring, a thiophene ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile typically involves the reaction of 3-(5-methylthiophen-2-yl)-3-oxopropanenitrile with an appropriate epoxidizing agent. Commonly used epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Primary Amines: Formed through reduction of the nitrile group.
Ring-Opened Products: Formed through nucleophilic substitution.
科学的研究の応用
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiophene ring may also contribute to its activity by interacting with specific enzymes or receptors .
類似化合物との比較
Similar Compounds
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: Shares the thiophene and nitrile groups but lacks the oxirane ring.
3-(1-Adamantyl)-3-oxopropanenitrile: Contains an adamantyl group instead of the thiophene ring.
3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile: Contains a trifluoromethylphenyl group instead of the thiophene ring.
Uniqueness
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile is unique due to the presence of both the oxirane and thiophene rings, which confer distinct reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various research applications.
特性
分子式 |
C9H9NOS |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C9H9NOS/c1-6-3-4-8(12-6)9(2)7(5-10)11-9/h3-4,7H,1-2H3 |
InChIキー |
BFRHDJFVJJHARF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2(C(O2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


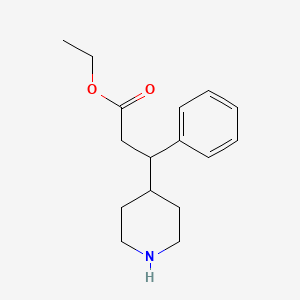
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
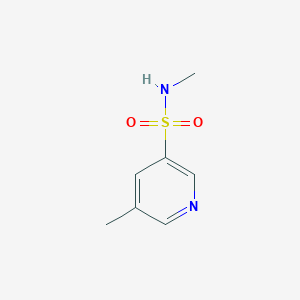
![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
methanol](/img/structure/B13166072.png)


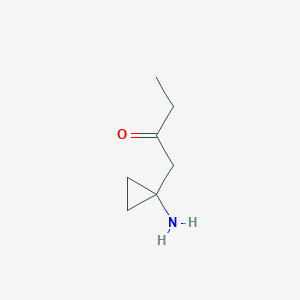
![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
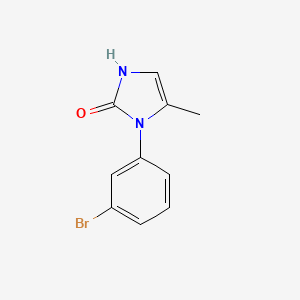
![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
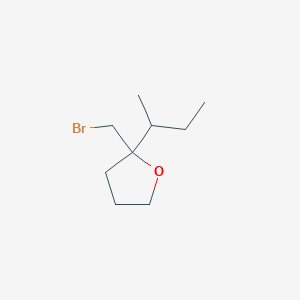
![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)

